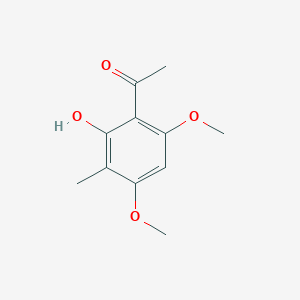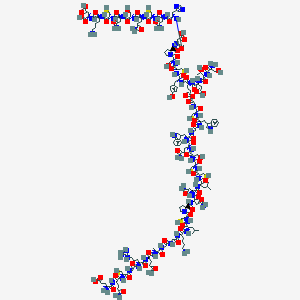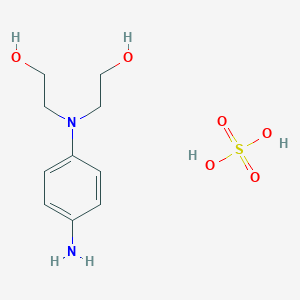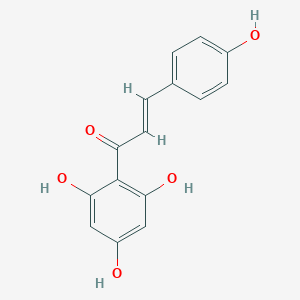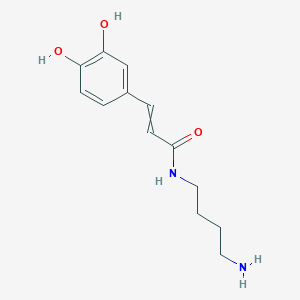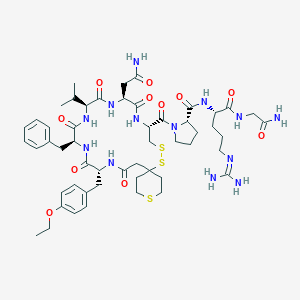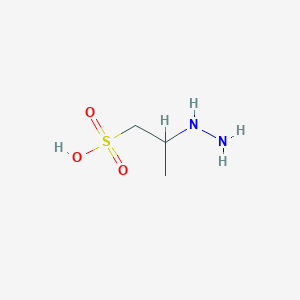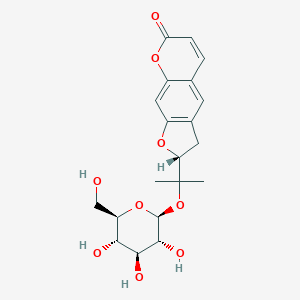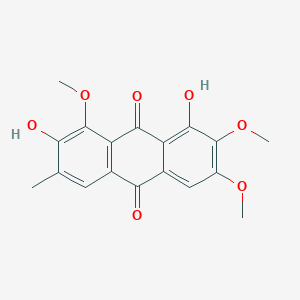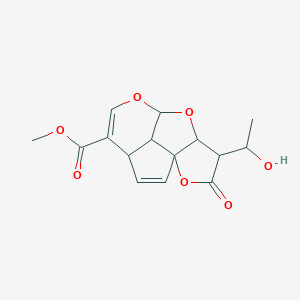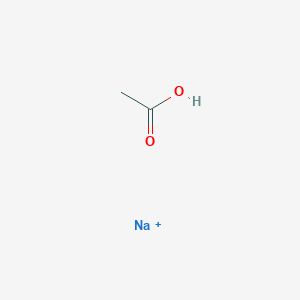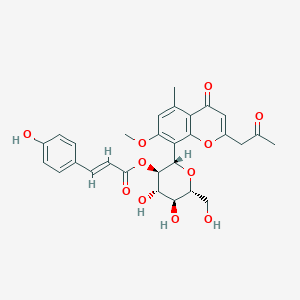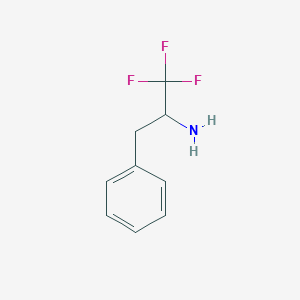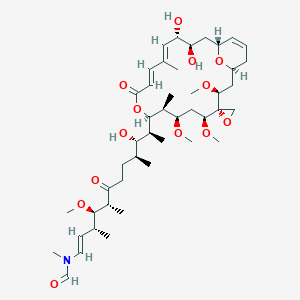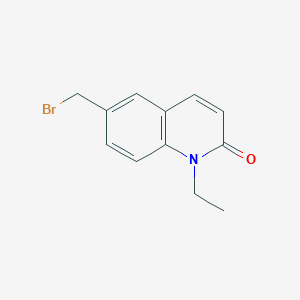
6-(bromomethyl)-1-ethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(bromomethyl)-1-ethylquinolin-2(1H)-one, also known as BMQ, is a chemical compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to interact with DNA, causing damage and inducing cell death in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The interaction of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with DNA has been studied extensively, and it has been shown to form covalent adducts with DNA, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce DNA damage. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has several advantages for lab experiments. It is a fluorescent probe that can be used to detect DNA damage, making it a valuable tool for studying DNA repair mechanisms. It is also a photosensitizer that can be used in photodynamic therapy for cancer treatment. However, 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 6-(bromomethyl)-1-ethylquinolin-2(1H)-one. One area of research is the development of new synthetic methods for 6-(bromomethyl)-1-ethylquinolin-2(1H)-one that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one, particularly its interaction with DNA. Additionally, further research is needed to fully understand the potential applications of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one in cancer treatment and other diseases.
Synthesemethoden
6-(bromomethyl)-1-ethylquinolin-2(1H)-one can be synthesized using a variety of methods, including the condensation of 6-chloromethylquinoline with ethyl formate, followed by bromination with N-bromosuccinimide. Another method involves the reaction of 6-chloromethylquinoline with sodium ethoxide, followed by bromination with N-bromosuccinimide. Both methods have been shown to yield 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been used extensively in scientific research as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to be effective in inducing cell death in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
133032-63-0 |
|---|---|
Produktname |
6-(bromomethyl)-1-ethylquinolin-2(1H)-one |
Molekularformel |
C12H12BrNO |
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
6-(bromomethyl)-1-ethylquinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-14-11-5-3-9(8-13)7-10(11)4-6-12(14)15/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
JZYWDBCDQFZYPK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
Kanonische SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
Synonyme |
2(1H)-Quinolinone,6-(bromomethyl)-1-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



